Physicochemical Advantage: Reduced Lipophilicity (XLogP3) Versus Thiophene Analog Improves Aqueous Solubility Profile
The target compound (furan-3-yl) exhibits a computed XLogP3 of 1.7 [1], which is 0.7 log units lower than the directly comparable thiophene-2-yl analog (CAS 825630-51-1) at LogP 2.4 [2]. This lower lipophilicity for the furan derivative predicts improved aqueous solubility and reduced non-specific protein binding, consistent with the generally lower LogP of oxygen heterocycles relative to their sulfur counterparts.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem computed) [1] |
| Comparator Or Baseline | Methyl-(3-thiophen-2-yl-imidazo[1,2-a]pyrazin-8-yl)-amine (CAS 825630-51-1): LogP = 2.4 [2] |
| Quantified Difference | Δ LogP ≈ -0.7 (target more hydrophilic) |
| Conditions | Computed values; XLogP3 (PubChem) vs LogP (chemical database). Different computation methods; direct experimental LogP comparison not available. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and favorable ADME profile, a key procurement criterion when selecting among structurally similar building blocks for lead optimization.
- [1] PubChem. Compound Summary for CID 58818960, 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine. XLogP3: 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/58818960. View Source
- [2] MolAid. Methyl-(3-thiophen-2-yl-imidazo[1,2-a]pyrazin-8-yl)-amine (CAS 825630-51-1). Computed LogP: 2.4. https://www.molaid.com/MS_2556046. View Source
